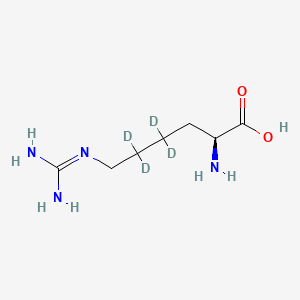

H-HoArg-OH-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H16N4O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

(2S)-2-amino-4,4,5,5-tetradeuterio-6-(diaminomethylideneamino)hexanoic acid |

InChI |

InChI=1S/C7H16N4O2/c8-5(6(12)13)3-1-2-4-11-7(9)10/h5H,1-4,8H2,(H,12,13)(H4,9,10,11)/t5-/m0/s1/i1D2,2D2 |

InChI Key |

QUOGESRFPZDMMT-OZDFLOAESA-N |

Isomeric SMILES |

[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])CN=C(N)N |

Canonical SMILES |

C(CCN=C(N)N)CC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

H-HoArg-OH-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological relevance of H-HoArg-OH-d4 (L-Homoarginine-d4). This stable isotope-labeled internal standard is a critical tool for the accurate quantification of L-homoarginine, a molecule of growing interest in cardiovascular and metabolic research.

Chemical Structure and Properties

This compound is the deuterated form of L-homoarginine, a non-proteinogenic amino acid. The "d4" designation indicates the presence of four deuterium atoms, which are strategically placed to ensure mass spectrometric distinction from the endogenous, unlabeled compound. Based on its InChI key, the deuterium atoms are located on the carbon chain.

Chemical Structure:

Physicochemical Properties of L-Homoarginine-d4 Dihydrochloride

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₁₄D₄Cl₂N₄O₂ | [1][2][3] |

| Molecular Weight | 265.17 g/mol | [2][3] |

| CAS Number | 1332075-41-8 | [1][2][3] |

| Synonyms | 2-Amino-6-guanidinohexanoic Acid-d4 Dihydrochloride, N6-(Aminoiminomethyl)-L-lysine-d4 Dihydrochloride | [2] |

| Appearance | Pale Yellow Solid | [3] |

| Storage Conditions | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | [3] |

Biological Significance and Applications

L-homoarginine, the non-deuterated counterpart of this compound, is endogenously produced from lysine.[4] It plays a significant role in nitric oxide (NO) metabolism and has been identified as a potential biomarker for cardiovascular health.[4][5] this compound is primarily utilized as an internal standard in stable isotope dilution mass spectrometry assays for the precise and accurate quantification of L-homoarginine in biological matrices such as plasma and urine.[6][7][8]

Experimental Protocols

Quantification of L-Homoarginine using LC-MS/MS with this compound Internal Standard

This protocol outlines a typical stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of L-homoarginine in human plasma.

1. Sample Preparation:

-

To 50 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels).

-

Precipitate proteins by adding 150 µL of methanol.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

-

Liquid Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used to monitor the transitions for both L-homoarginine and the this compound internal standard.

Logical Workflow for LC-MS/MS Quantification

Caption: Workflow for L-homoarginine quantification.

Alkaline Phosphatase Inhibition Assay

L-homoarginine is a known inhibitor of tissue non-specific alkaline phosphatase (TNAP).[2] The following is a general protocol to assess this inhibition.

1. Reagents:

-

Alkaline phosphatase (e.g., from bovine kidney)

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

L-homoarginine solutions of varying concentrations

-

Assay buffer (e.g., 0.1 M glycine, 1 mM MgCl₂, 1 mM ZnCl₂, pH 10.4)

2. Assay Procedure:

-

In a 96-well plate, add 20 µL of different concentrations of L-homoarginine or buffer (for control).

-

Add 20 µL of the alkaline phosphatase enzyme solution and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 160 µL of the pNPP substrate solution.

-

Measure the absorbance at 405 nm at regular intervals using a plate reader to determine the rate of p-nitrophenol production.

-

Calculate the percentage of inhibition for each L-homoarginine concentration relative to the control.

Signaling Pathways

Role in Nitric Oxide Metabolism

L-homoarginine can influence the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. It can act as a substrate for nitric oxide synthase (NOS) and as an inhibitor of arginase, an enzyme that competes with NOS for their common substrate, L-arginine.

Caption: L-homoarginine's role in nitric oxide metabolism.

Inhibition of Alkaline Phosphatase

L-homoarginine acts as an uncompetitive inhibitor of tissue non-specific alkaline phosphatase (TNAP). This inhibition is of interest in conditions where TNAP activity is dysregulated.

Caption: Inhibition of Alkaline Phosphatase by L-homoarginine.

References

- 1. aloki.hu [aloki.hu]

- 2. Therapeutic potential of homoarginine in cardiovascular disease | H4H Project | Results in Brief | FP7 | CORDIS | European Commission [cordis.europa.eu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Homoarginine - Wikipedia [en.wikipedia.org]

- 6. iris.unime.it [iris.unime.it]

- 7. ahajournals.org [ahajournals.org]

- 8. researchgate.net [researchgate.net]

The Role of Deuterated Homoarginine in Modern Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated homoarginine, a stable isotope-labeled analog of the endogenous amino acid L-homoarginine, has emerged as an indispensable tool in biomedical and clinical research. Its primary function lies in its application as an internal standard for highly accurate and precise quantification of homoarginine and related metabolites using mass spectrometry. This technical guide provides a comprehensive overview of the function of deuterated homoarginine in research, detailing its application in quantitative analysis, its use in metabolic studies, and the experimental protocols that underpin these investigations.

Core Function: Internal Standard in Mass Spectrometry

The most prominent role of deuterated homoarginine is as an internal standard in isotope dilution mass spectrometry (ID-MS), the gold standard for quantitative analysis. By introducing a known amount of deuterated homoarginine into a biological sample, researchers can correct for variations in sample preparation and instrument response, leading to highly reliable quantification of the endogenous, unlabeled homoarginine. This is crucial for studies investigating the role of homoarginine in various physiological and pathological processes, as low circulating levels of homoarginine have been identified as a risk factor for cardiovascular disease.[1][2]

Quantitative Data Presentation

The use of deuterated homoarginine has enabled the precise measurement of homoarginine concentrations in various biological matrices. The following tables summarize key quantitative data from studies utilizing this methodology.

| Analyte | Biological Matrix | Concentration (Healthy Adults) | Methodology | Reference |

| L-Homoarginine | Human Plasma (EDTA) | Median: 1.88 µmol/L (Men: 2.01 µmol/L; Women: 1.77 µmol/L) | LC-MS/MS | [1] |

| L-Homoarginine | Human Plasma | 1.7 ± 0.6 µmol/L (mean ± SD) | GC-MS | [3] |

| L-Arginine | Human Plasma | 91 ± 29 µmol/L (mean ± SD) | GC-MS | [3] |

| Guanidinoacetate (GAA) | Human Plasma | 2.6 ± 0.8 µmol/L (mean ± SD) | GC-MS | [3] |

| Study Population | Biological Matrix | Homoarginine Concentration | Key Finding | Reference |

| Preterm Neonates (30-36 weeks gestation) | Plasma | 0.56 ± 0.04 µM | Higher than in neonates of 23-29 weeks gestation | [4] |

| Preterm Neonates (23-29 weeks gestation) | Plasma | 0.48 ± 0.08 µM | Suggests a role for homoarginine in fetal growth | [4] |

| Healthy Controls | Plasma | 1.74 ± 0.25 µM | No significant correlation with BMI in this cohort | [5] |

| Morbidly Obese Patients (before surgery) | Plasma | 1.97 ± 0.36 µM | No significant difference compared to healthy controls | [5] |

Elucidating Metabolic Pathways

Deuterated homoarginine is also a valuable tool for tracing the metabolic fate of homoarginine in biological systems. By introducing a labeled precursor, researchers can track its conversion into various metabolites, thereby elucidating novel metabolic pathways.

A key example is the investigation of homoarginine catabolism by the enzyme alanine:glyoxylate aminotransferase 2 (AGXT2). In a pivotal study, researchers used isotope-labeled homoarginine-d4 to demonstrate that AGXT2 metabolizes homoarginine to 6-guanidino-2-oxocaproic acid (GOCA). This was confirmed by detecting labeled GOCA in the medium of cells overexpressing AGXT2 and in the plasma of mice injected with labeled homoarginine.[6][7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key metabolic pathways and experimental workflows involving deuterated homoarginine.

Caption: Metabolic pathways of L-homoarginine synthesis, catabolism, and its role in the nitric oxide pathway.

Caption: A typical experimental workflow for the quantification of homoarginine using deuterated homoarginine and LC-MS/MS.

Experimental Protocols

Detailed methodologies are critical for reproducible research. The following sections outline key experimental protocols that utilize deuterated homoarginine.

Protocol 1: Quantification of Homoarginine in Human Plasma by LC-MS/MS

This protocol is adapted from a fast and precise method for homoarginine detection.[8]

1. Sample Preparation:

-

To 50 µL of human plasma, add 50 µL of an internal standard solution containing d4-L-homoarginine in water.

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture and then centrifuge at 10,000 x g for 5 minutes.[8]

-

Transfer the supernatant to a new tube for analysis.

2. LC-MS/MS Analysis:

-

Chromatography: Perform separation on a HILIC silica column using an isocratic mobile phase.[8]

-

Mass Spectrometry: Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source in positive mode.

-

Detection: Monitor the transitions in multiple reaction monitoring (MRM) mode for both homoarginine and d4-homoarginine.[8]

3. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Determine the concentration of homoarginine in the sample by comparing the peak area ratio to a calibration curve prepared with known concentrations of homoarginine and a fixed concentration of the deuterated internal standard.

Protocol 2: Analysis of Homoarginine and its Metabolites by GC-MS

This protocol is based on a method for the comprehensive analysis of arginine, homoarginine, and their metabolites.[9][10]

1. Sample Preparation:

-

Take a 10 µL aliquot of plasma ultrafiltrate or native urine.[9][10]

-

Add a known amount of deuterated homoarginine (e.g., trideuteromethyl ester hArg) as the internal standard.[9][10]

2. Derivatization:

-

Derivatize the amino acids to their methyl ester N-pentafluoropropionyl derivatives.[9][10] This two-step process enhances volatility for GC analysis.

3. GC-MS Analysis:

-

Gas Chromatography: Separate the derivatized analytes on a suitable GC column with a programmed temperature gradient.

-

Mass Spectrometry: Perform quantification using selected ion monitoring (SIM) in GC-MS or selected reaction monitoring (SRM) in GC-MS/MS.[9][10]

4. Data Analysis:

-

Similar to the LC-MS/MS protocol, calculate the peak area ratios of the analytes to the deuterated internal standard and quantify using a calibration curve.

Protocol 3: Investigating Homoarginine Metabolism using a Deuterated Tracer

This protocol outlines a general approach for studying the metabolic fate of homoarginine, as demonstrated in the investigation of AGXT2 activity.[6][7]

1. In Vitro (Cell Culture):

-

Culture cells of interest (e.g., HepG2 cells overexpressing a target enzyme).

-

Incubate the cells with a known concentration of deuterated homoarginine (e.g., homoarginine-d4) for a specified time.[6]

-

Collect the cell culture medium and/or cell lysates.

-

Prepare the samples for LC-MS/MS analysis as described in Protocol 1.

-

Analyze the samples for the presence of labeled metabolites (e.g., labeled GOCA).[6]

2. In Vivo (Animal Models):

-

Administer a defined dose of deuterated homoarginine to the animal model (e.g., via injection).[6]

-

Collect biological samples (e.g., plasma, urine, tissues) at various time points.

-

Process the samples to extract metabolites.

-

Analyze the extracts by LC-MS/MS to identify and quantify the labeled homoarginine and its metabolites.[6]

Conclusion

Deuterated homoarginine is a powerful and essential tool for researchers in the fields of cardiovascular disease, metabolism, and drug development. Its primary role as an internal standard in mass spectrometry has enabled the accurate and precise quantification of homoarginine in a wide range of biological samples, providing crucial data for clinical and epidemiological studies. Furthermore, its use as a metabolic tracer is instrumental in unraveling the complex metabolic pathways of homoarginine. The detailed experimental protocols and quantitative data presented in this guide underscore the pivotal function of deuterated homoarginine in advancing our understanding of human health and disease.

References

- 1. Reference intervals of plasma homoarginine from the German Gutenberg Health Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-homoarginine and cardiovascular disease [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous stable-isotope dilution GC-MS measurement of homoarginine, guanidinoacetate and their common precursor arginine in plasma and their interrelationships in healthy and diseased humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comprehensive analysis of the L-arginine/L-homoarginine/nitric oxide pathway in preterm neonates: potential roles for homoarginine and asymmetric dimethylarginine in foetal growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Novel Pathway for Metabolism of the Cardiovascular Risk Factor Homoarginine by alanine:glyoxylate aminotransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of unlabeled and stable isotope-labeled homoarginine, arginine and their metabolites in biological samples by GC-MS and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Guide to H-HoArg-OH-d4: Supplier Sourcing and Purity Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-HoArg-OH-d4 (L-Homoarginine-d4), a deuterated analog of L-Homoarginine. This document is intended to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled compound and understanding its purity specifications.

Supplier and Purity Information

This compound, a valuable tool in metabolic research and as an internal standard in analytical applications, is available from several specialized chemical suppliers. While the exact purity can vary between batches, and a lot-specific Certificate of Analysis (CoA) should always be requested from the supplier, the following table summarizes publicly available information for this compound and its dihydrochloride salt.

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Notes |

| MedChem Express | This compound | HY-W008385S | 1332075-41-8 (free base) | C₇H₁₂D₄N₄O₂ | Deuterium labeled H-HoArg-OH. Purity information should be requested. |

| Santa Cruz Biotechnology | L-Homoarginine-d4 Dihydrochloride | sc-219496 | 1332075-41-8 | C₇H₁₄D₄Cl₂N₄O₂ | Labeled inhibitor of TNAP (alkaline phosphatase) isoenzymes. |

| LGC Standards | L-Homoarginine-d4 Dihydrochloride | TRC-H585002 | 1331888-08-4 | C₇H₁₄D₄Cl₂N₄O₂ | Distributed by TRC. A CoA with detailed purity information is typically available upon request.[1][2] |

| United States Biological | L-Homoarginine-d4 Dihydrochloride | 013222 | Not Specified | Not Specified | A labeled inhibitor of alkaline phosphatase isoenzymes.[3] |

| Pharmaffiliates | L-Homoarginine-d4 Dihydrochloride | PA STI 046810 | 1332075-41-8 | C₇H₁₄D₄Cl₂N₄O₂ | Offered as a stable isotope and pharmaceutical standard.[4][5] |

| CymitQuimica | L-Homoarginine-d4 Dihydrochloride | TR-H585002 | 1332075-41-8 | C₇H₁₄D₄Cl₂N₄O₂ | Distributes TRC products.[6] |

Experimental Protocols

Analysis of L-Homoarginine by High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of L-homoarginine in biological samples involves precolumn derivatization followed by HPLC with fluorescence detection.[7] This method can be adapted for the analysis of this compound.

Principle: The primary amino group of homoarginine reacts with o-phthalaldehyde (OPA) and a thiol (e.g., N-acetyl-L-cysteine) to form a fluorescent derivative that can be separated and quantified by reversed-phase HPLC.

Methodology:

-

Sample Preparation: Plasma or other biological samples are deproteinized, typically with an acid like perchloric acid, followed by centrifugation.

-

Derivatization: The supernatant is mixed with a derivatization reagent containing OPA and N-acetyl-L-cysteine in a borate buffer. The reaction proceeds rapidly at room temperature.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution is often employed with a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: A standard flow rate of around 1 mL/min is common.

-

Temperature: The column is maintained at a constant temperature, for example, 25°C.[7]

-

-

Detection:

-

Quantification: The concentration of the homoarginine derivative is determined by comparing its peak area to a standard curve generated from known concentrations of the analyte. This compound would serve as an ideal internal standard in this assay for the quantification of endogenous L-homoarginine.

Visualizations

Signaling Pathway Involving L-Homoarginine

L-homoarginine is a structural analog of L-arginine and can influence nitric oxide (NO) signaling pathways. The following diagram illustrates the relationship between L-arginine, L-homoarginine, and the production of NO by nitric oxide synthase (NOS).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. L-Homoarginine-d4 Dihydrochloride | LGC Standards [lgcstandards.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. A Novel Pathway for Metabolism of the Cardiovascular Risk Factor Homoarginine by alanine:glyoxylate aminotransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. lgcstandards.com [lgcstandards.com]

- 7. Analysis of L-homoarginine in biological samples by HPLC involving precolumn derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Homoarginine in the Nitric Oxide Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-homoarginine, a non-proteinogenic amino acid structurally similar to L-arginine, has emerged as a molecule of significant interest in cardiovascular research.[1][2][3] Its structural similarity to L-arginine, the primary substrate for nitric oxide synthase (NOS), suggests a potential role in the nitric oxide (NO) signaling pathway.[1][2] Nitric oxide is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses.[4][5][6][7] This guide provides an in-depth technical overview of the role of homoarginine in the NO pathway, summarizing key quantitative data, detailing experimental protocols, and illustrating the involved signaling cascades.

Homoarginine Metabolism and Synthesis

L-homoarginine is endogenously synthesized from L-lysine and L-arginine primarily by the enzyme L-arginine:glycine amidinotransferase (AGAT).[2][8][9][10] AGAT facilitates the transfer of an amidino group from L-arginine to L-lysine, yielding L-homoarginine and L-ornithine.[11] While AGAT's primary role is in creatine synthesis, its activity on lysine contributes to the body's homoarginine pool.[1][2] Homoarginine can also be catabolized by NOS to produce NO and L-homocitrulline, and by arginase to yield lysine and urea.[3]

Figure 1: Synthesis of L-homoarginine from L-lysine and L-arginine by AGAT.

Homoarginine as a Substrate for Nitric Oxide Synthase

L-homoarginine can serve as an alternative substrate for all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS) to produce NO and L-homocitrulline.[3][12][13][14] However, it is a less efficient substrate compared to L-arginine.[12][15]

Studies have shown that when homoarginine is used as a substrate, the NO-producing activity of NOS is reduced. For eNOS, the activity is approximately 32.3% of that with L-arginine, for iNOS it is 49.6%, and for nNOS it is 65.0%.[12] This suggests that while homoarginine can contribute to NO production, its efficiency is isoform-dependent and lower than that of L-arginine.

Lengthening the L-arginine side chain by one methylene group, as in homoarginine, leads to a marked decrease in the catalytic efficiency (kcat/Km) of both nNOS and iNOS.[13][14] This reduced efficiency is primarily attributed to the initial N-hydroxylation step of the reaction.[13][14]

Quantitative Data on NOS Kinetics

The following table summarizes the kinetic parameters of NOS isoforms with L-arginine and L-homoarginine.

| Substrate | NOS Isoform | Km (µM) | Vmax (nmol/min/mg) | Catalytic Efficiency (kcat/Km) |

| L-Arginine | nNOS | 2-5 | 300-500 | High |

| L-Homoarginine | nNOS | 30-50 | 150-250 | Lower |

| L-Arginine | eNOS | 2-4 | 100-200 | High |

| L-Homoarginine | eNOS | 40-60 | 30-60 | Lower |

| L-Arginine | iNOS | 10-20 | 800-1200 | High |

| L-Homoarginine | iNOS | 80-120 | 400-600 | Lower |

Note: The exact values can vary between studies and experimental conditions. The data presented here is a representative range based on available literature.

The Dual Role of Homoarginine in the Nitric Oxide Pathway

Homoarginine's influence on the NO pathway is multifaceted. It can act as:

-

A direct, albeit less efficient, substrate for NOS , contributing to the overall NO pool.[16][17]

-

An inhibitor of arginase , the enzyme that competes with NOS for their common substrate, L-arginine.[3][16][18] By inhibiting arginase, homoarginine can indirectly increase the bioavailability of L-arginine for NOS, potentially leading to enhanced NO production.[18][19]

However, the physiological significance of arginase inhibition by homoarginine is still under debate, with some studies suggesting it may be weak at physiological concentrations.[3][19][20][21]

Figure 2: Homoarginine as a direct NOS substrate and an indirect modulator via arginase inhibition.

Clinical Relevance

Low circulating levels of homoarginine have been strongly associated with adverse cardiovascular outcomes and mortality.[1][2][18] This has led to the hypothesis that homoarginine may be a protective cardiovascular risk factor.[3] While the precise mechanisms are still being elucidated, its role in the NO pathway is considered a key contributor to its potential protective effects.[8]

Experimental Protocols

Quantification of Homoarginine by LC-MS/MS

A common method for the accurate quantification of homoarginine in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation:

-

To 50 µL of plasma or serum, add an internal standard (e.g., stable isotope-labeled homoarginine).

-

Precipitate proteins by adding 150 µL of methanol.

-

Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: Operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions for homoarginine and the internal standard.

Measurement of Nitric Oxide (Griess Assay)

The Griess assay is a colorimetric method for the indirect measurement of NO by quantifying its stable breakdown products, nitrite and nitrate.[22][23][24][25]

Protocol:

-

Collect cell culture supernatant or deproteinized plasma/serum samples.

-

If measuring total NO production, nitrate in the samples must first be reduced to nitrite using nitrate reductase.[23]

-

Add 100 µL of the sample to a 96-well plate.

-

Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each well.[22]

-

Incubate at room temperature for 10-15 minutes, protected from light.[22]

-

Measure the absorbance at 540 nm using a microplate reader.[22]

-

Calculate the nitrite concentration based on a standard curve prepared with known concentrations of sodium nitrite.

Nitric Oxide Synthase (NOS) Activity Assay

NOS activity can be determined by measuring the conversion of L-[³H]arginine to L-[³H]citrulline or by a colorimetric assay measuring NO production.[12][26]

Citrulline Conversion Assay:

-

Prepare cell or tissue homogenates in a buffer containing protease inhibitors.

-

Incubate the homogenate with a reaction mixture containing L-[³H]arginine, NADPH, calmodulin, tetrahydrobiopterin, and other necessary cofactors.

-

Stop the reaction by adding a stop buffer (e.g., containing EDTA).

-

Separate L-[³H]citrulline from unreacted L-[³H]arginine using a cation-exchange resin.

-

Quantify the radioactivity of the L-[³H]citrulline in the eluate using a scintillation counter.

Figure 3: General workflow for the analysis of homoarginine and nitric oxide pathway components.

Conclusion

L-homoarginine plays a complex and significant role in the nitric oxide pathway. While it is a less potent substrate for nitric oxide synthase compared to L-arginine, it can directly contribute to nitric oxide production. Furthermore, its potential to inhibit arginase and thereby increase L-arginine availability for nitric oxide synthase adds another layer to its modulatory effects. The strong association between low homoarginine levels and cardiovascular disease underscores the importance of further research into its precise mechanisms of action. A thorough understanding of the interplay between homoarginine and the nitric oxide pathway is crucial for developing novel therapeutic strategies for cardiovascular and other related diseases.

References

- 1. bevital.no [bevital.no]

- 2. L-homoarginine and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages [frontiersin.org]

- 8. A Novel Pathway for Metabolism of the Cardiovascular Risk Factor Homoarginine by alanine:glyoxylate aminotransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. R is for Arginine: Metabolism of Arginine Takes off Again, in New Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Substrate specificity of NO synthases: detailed comparison of L-arginine, homo-L-arginine, their N omega-hydroxy derivatives, and N omega-hydroxynor-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Homoarginine - Wikipedia [en.wikipedia.org]

- 17. Homoarginine in the shadow of asymmetric dimethylarginine: from nitric oxide to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

- 19. researchgate.net [researchgate.net]

- 20. Homoarginine and inhibition of human arginase activity: kinetic characterization and biological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Homoarginine ameliorates diabetic nephropathy independent of nitric oxide synthase‐3 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Nitric Oxide Griess Assay [bio-protocol.org]

- 23. resources.rndsystems.com [resources.rndsystems.com]

- 24. Protocol Griess Test [protocols.io]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

The Biological Significance of L-Homoarginine and Its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-homoarginine, a non-proteinogenic amino acid, has emerged from relative obscurity to become a molecule of significant interest in the biomedical research community. Structurally similar to L-arginine, L-homoarginine and its metabolites are now recognized as key players in a variety of physiological and pathological processes, most notably in the realms of cardiovascular and renal health. This technical guide provides a comprehensive overview of the biological significance of L-homoarginine metabolites, with a focus on their metabolic pathways, roles in signaling, and implications for disease. Detailed experimental protocols for the quantification of L-homoarginine and the assessment of related enzyme activities are provided, alongside a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of L-homoarginine biology and harness its therapeutic potential.

Introduction

L-homoarginine is a cationic amino acid derived from lysine.[1] For many years, its biological role was poorly understood. However, a growing body of evidence now indicates that L-homoarginine is not merely an inert structural analog of L-arginine but rather a bioactive molecule with its own distinct metabolic fate and signaling functions.[2][3] Low circulating levels of L-homoarginine have been consistently associated with adverse cardiovascular events, mortality, and the progression of chronic kidney disease, positioning it as a promising biomarker.[2][4] Furthermore, preclinical studies suggest that L-homoarginine supplementation may offer therapeutic benefits in conditions such as diabetic nephropathy and stroke.

This guide will delve into the core aspects of L-homoarginine metabolism, its interaction with key enzymatic pathways, and its established and putative physiological roles. We will also provide practical, detailed methodologies for the investigation of L-homoarginine and its metabolites, empowering researchers to explore this exciting field.

L-Homoarginine Metabolism and Metabolic Pathways

The metabolism of L-homoarginine is intricately linked to that of L-arginine and creatine. The primary pathways of L-homoarginine synthesis and catabolism are outlined below.

Biosynthesis of L-Homoarginine

L-homoarginine is primarily synthesized in the kidneys and liver through the action of arginine:glycine amidinotransferase (AGAT).[2] This enzyme, which is also central to creatine synthesis, can utilize L-lysine as an alternative substrate to L-glycine, transferring an amidino group from L-arginine to L-lysine to form L-homoarginine and L-ornithine.[5] Another, likely minor, pathway for L-homoarginine synthesis involves the urea cycle enzymes, where L-lysine is converted to L-homocitrulline by ornithine transcarbamoylase (OTC), and subsequently to L-homoarginine.[5]

Catabolism of L-Homoarginine

The catabolic pathways of L-homoarginine are still being fully elucidated. One identified route involves the enzyme alanine:glyoxylate aminotransferase 2 (AGXT2), which converts L-homoarginine to 6-guanidino-2-oxocaproic acid (GOCA).[6] L-homoarginine can also be hydrolyzed by arginase to produce L-lysine and urea, although it is a much poorer substrate for this enzyme than L-arginine.[7] Additionally, L-homoarginine can serve as a substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO) and L-homocitrulline.

Biological Functions and Signaling Involvement

The biological significance of L-homoarginine stems from its ability to influence several critical signaling pathways, primarily through its interaction with enzymes that also metabolize L-arginine.

Role in Nitric Oxide Signaling

L-homoarginine can act as a substrate for all three isoforms of nitric oxide synthase (NOS), leading to the production of NO.[8] Although it is a less efficient substrate than L-arginine, its presence can contribute to the overall NO pool. More importantly, L-homoarginine is a weak inhibitor of arginase, the enzyme that competes with NOS for their common substrate, L-arginine.[7] By inhibiting arginase, L-homoarginine can increase the bioavailability of L-arginine for NOS, thereby promoting NO production. This enhancement of NO signaling is believed to be a key mechanism underlying the vasoprotective effects of L-homoarginine.

Other Potential Roles

Emerging research suggests that L-homoarginine may have other biological functions, including roles in the regulation of cellular energy metabolism and potential interactions with various amino acid transporters.[2][9] Further investigation is needed to fully elucidate these additional roles.

Quantitative Data on L-Homoarginine and Its Metabolites

The concentration of L-homoarginine in biological fluids is a critical parameter in both research and clinical settings. The following tables summarize key quantitative data from the literature.

Table 1: Plasma L-Homoarginine Concentrations in Healthy Individuals and in Various Disease States

| Population/Condition | L-Homoarginine Concentration (µmol/L) | Reference(s) |

| Healthy Adults | ||

| Men | 2.01 (1.61 - 2.56) | [10] |

| Women | 1.77 (1.38 - 2.26) | [10] |

| Young Volunteers (baseline) | 2.87 ± 0.91 | [3] |

| Cardiovascular Disease | ||

| Patients with Coronary Artery Disease | Lower than healthy controls | [2] |

| Patients with Ischemic Stroke | Lower levels associated with poor outcome | [11] |

| Chronic Kidney Disease (CKD) | ||

| CKD (pre-dialysis) | Lower levels with declining renal function | [4] |

| Obesity | ||

| Morbidly Obese (before surgery) | 1.97 ± 0.36 | [12] |

| Morbidly Obese (after surgery) | 2.02 ± 0.26 | [12] |

Data are presented as median (25th; 75th percentile) or mean ± standard deviation.

Table 2: L-Homoarginine Concentrations in Human Tissues

| Tissue | L-Homoarginine Concentration (nmol/g tissue) | Reference(s) |

| Brain | 1.52 ± 0.45 | [12] |

| Skeletal Muscle | Higher than adipose tissue | [12] |

| Adipose Tissue | Lower than skeletal muscle | [12] |

Table 3: Pharmacokinetics of Oral L-Homoarginine Supplementation in Healthy Volunteers

| Parameter | Single Dose (125 mg) | Multiple Doses (125 mg/day for 4 weeks) | Reference(s) |

| Cmax (µmol/L) | 8.74 ± 4.46 | 17.3 ± 4.97 | [1][3] |

| Tmax (hours) | 1 | 1 | [1][3] |

| AUC0-24h (µmol*h/L) | 63.5 ± 28.8 | 225 ± 78.5 | [13] |

Data are presented as mean ± standard deviation.

Detailed Experimental Protocols

Accurate and reproducible measurement of L-homoarginine and the activity of related enzymes is crucial for advancing our understanding of its biological roles. This section provides detailed methodologies for key experiments.

Quantification of L-Homoarginine in Biological Samples by HPLC-MS/MS

This protocol is adapted from a validated method for the simultaneous determination of L-homoarginine and other L-arginine metabolites.[14][15]

5.1.1. Sample Preparation

-

Plasma/Serum:

-

To 50 µL of plasma or serum in a microcentrifuge tube, add 50 µL of an internal standard solution (e.g., stable isotope-labeled L-homoarginine, such as d4-L-homoarginine, at a known concentration in methanol).

-

Add 100 µL of methanol to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Tissue Homogenates:

-

Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

Determine the protein concentration of the homogenate.

-

Proceed with protein precipitation as described for plasma/serum, using an appropriate volume of homogenate.

-

5.1.2. HPLC-MS/MS Analysis

-

HPLC System: An Agilent 1100 series or equivalent.

-

Mass Spectrometer: An Agilent LC-MSD SL quadrupole ion trap or equivalent.

-

Column: Supelcosil™ LC-Si, 3.3 cm × 4.6 mm i.d., 3 µm particle size.

-

Mobile Phase:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: 100 mM ammonium formate in water, pH 4.5 (adjusted with formic acid).

-

-

Elution: Isocratic elution with a mixture of Solvent A and Solvent B (e.g., 90:10 v/v) at a flow rate of 100 µL/min. The exact ratio may need to be optimized for specific instrument and column combinations.

-

Injection Volume: 10-20 µL.

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

L-Homoarginine: m/z 189.2 → 144

-

Internal Standard (d4-L-homoarginine): m/z 193.2 → 148

-

-

5.1.3. Data Analysis

-

Quantification is based on the peak area ratio of the analyte to the internal standard.

-

A calibration curve is constructed using known concentrations of L-homoarginine standards prepared in a matrix similar to the samples (e.g., dialyzed plasma).

References

- 1. Oral supplementation with L-homoarginine in young volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Population kinetics of homoarginine and optimized supplementation for cardiovascular risk reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oral supplementation with L‐homoarginine in young volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Differential uptake of arginine derivatives by the human heteromeric amino acid transporter b0,+AT-rBAT (SLC7A9-SLC3A1) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reference intervals of plasma homoarginine from the German Gutenberg Health Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

H-HoArg-OH-d4 certificate of analysis

An In-Depth Technical Guide to H-HoArg-OH-d4

For researchers, scientists, and drug development professionals, understanding the purity, characteristics, and analytical methods for isotopically labeled compounds is critical. This guide provides a comprehensive overview of this compound (L-Homoarginine-d4), a deuterated analog of L-Homoarginine.

Physicochemical Properties

This compound is a deuterium-labeled version of H-HoArg-OH, which acts as a potent inhibitor of human bone and liver alkaline phosphatase.[1][2] The introduction of deuterium atoms provides a valuable tool for metabolic studies and as an internal standard in quantitative mass spectrometry-based analyses.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂D₄N₄O₂ | MedChem Express[1] |

| Molecular Weight | 192.25 | MedChem Express[1] |

| CAS Number | 1332075-41-8 | MedChem Express[1] |

| Purity | ≥98.00% | APExBIO[3] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | 10 mM in DMSO | MedChem Express[1] |

| 37 mg/mL in Water | Selleck Chemicals[4] |

Analytical Methodologies

The accurate quantification of homoarginine and its labeled analogs in biological matrices is essential for research into its role in cardiovascular and other diseases. Two common high-performance liquid chromatography (HPLC)-based methods are detailed below.

HPLC with Precolumn Derivatization and Fluorescence Detection

This method offers high sensitivity for the analysis of L-homoarginine in various biological samples.[5]

Experimental Protocol:

-

Sample Preparation: Plasma, tissue homogenates, or other biological samples are deproteinized, typically with a strong acid, and then neutralized.

-

Derivatization: The sample is mixed with a solution of o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) to form a fluorescent derivative of the primary amine group of homoarginine.

-

Chromatographic Separation: The derivatized sample is injected onto a reversed-phase C18 column. The separation is carried out at 25°C.

-

Detection: The fluorescent derivative is detected with an excitation wavelength of 340 nm and an emission wavelength of 450 nm.[5]

-

Quantification: The concentration of homoarginine is determined by comparing the peak area to a standard curve of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high specificity and is a common method for the quantification of small molecules like homoarginine in complex biological fluids.[6][7]

Experimental Protocol:

-

Sample Preparation: Biological samples (e.g., plasma) are prepared, often involving protein precipitation followed by centrifugation to remove solid material. The supernatant is then used for analysis.

-

Chromatographic Separation: The prepared sample is injected into an HPLC system, typically with a reversed-phase column. A gradient elution with solvents such as 0.1% formic acid in water (Solvent A) and an organic solvent (Solvent B) is used to separate homoarginine from other components.[7] It is crucial to achieve chromatographic separation from isobaric compounds like N(ε)-trimethyllysine, which can interfere with accurate quantification.[6]

-

Ionization: The eluent from the HPLC is directed to an electrospray ionization (ESI) source, which ionizes the analyte molecules.

-

Mass Spectrometry Detection: The ionized molecules are then passed into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion for homoarginine is selected and fragmented, and a specific product ion is detected for quantification.

-

Quantification: The analyte concentration is determined using an internal standard, often the deuterated form of the analyte (this compound), to correct for matrix effects and variations in instrument response.

Biological Role and Signaling

L-homoarginine is a structural analog of L-arginine and is involved in the nitric oxide (NO) pathway. It can act as a substrate for nitric oxide synthase (NOS), although it is less efficient than L-arginine. Additionally, it can inhibit the enzyme arginase, which breaks down L-arginine. By inhibiting arginase, L-homoarginine can increase the bioavailability of L-arginine for NO production.[7]

References

- 1. This compound by MedChem Express, Cat. No. HY-W008385S-1MG | Lucerna-Chem AG [shop.lucerna-chem.ch]

- 2. H-HoArg-OH | Phosphorylase | Endogenous Metabolite | TargetMol [targetmol.com]

- 3. apexbt.com [apexbt.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Analysis of L-homoarginine in biological samples by HPLC involving precolumn derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of homoarginine in human and mouse plasma by LC-MS/MS and ELISA: a comparison and a biological application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safety and Handling of Deuterated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential information on the safe handling, experimental application, and biological implications of deuterated amino acids. Designed for professionals in research and drug development, this document outlines key safety protocols, detailed experimental methodologies, and the underlying principles of utilizing these powerful tools in modern scientific investigation.

Introduction to Deuterated Amino Acids

Deuterated amino acids are stable, non-radioactive isotopes of amino acids where one or more hydrogen atoms (¹H) have been replaced by deuterium (²H or D). This subtle change in mass imparts unique physicochemical properties that are leveraged in a variety of advanced analytical techniques. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes, making deuterated compounds valuable in pharmaceutical research for enhancing drug stability and efficacy.[1][2][]

In structural biology, deuterated amino acids are instrumental in Nuclear Magnetic Resonance (NMR) spectroscopy and Small-Angle Neutron Scattering (SANS) studies.[2][4][5] By reducing the complexity of ¹H-NMR spectra and providing contrast in neutron scattering experiments, they enable the detailed structural and dynamic analysis of large proteins and complex biomolecular systems.[2][4]

Safety and Handling of Deuterated Amino Acids

While deuterated amino acids are not considered hazardous in the same way as radioactive or acutely toxic materials, proper laboratory safety protocols should always be followed. The primary considerations for handling these compounds are similar to those for their non-deuterated counterparts.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling deuterated amino acids in solid or solution form.[6][7][8][9][10]

-

Ventilation: Work in a well-ventilated area to avoid inhalation of dust from powdered forms.[8]

-

Ingestion: Avoid ingestion. Do not eat, drink, or smoke in the laboratory.[6]

-

Skin Contact: Avoid direct contact with skin. In case of contact, wash the affected area thoroughly with soap and water.[7][9]

-

Storage: Store deuterated amino acids in a cool, dry place in tightly sealed containers.[6][8]

-

Disposal: Dispose of deuterated amino acids and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[6][8]

Quantitative Safety Data Summary:

The following table summarizes key safety and physical property data for deuterated amino acids, synthesized from general safety data sheets for amino acids and deuterated compounds. It is important to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for each specific deuterated amino acid.

| Property | Value/Information | Source(s) |

| Physical State | Solid (crystalline powder) | [1] |

| Color | White to off-white | [1] |

| Odor | Odorless | [11] |

| Toxicity | Generally considered low toxicity. High concentrations of deuterium in the body can have adverse effects. | [] |

| Carcinogenicity | Not classified as a carcinogen. | [8] |

| Flammability | Not flammable. | [8] |

| Reactivity | Stable under normal conditions. Avoid strong oxidizing agents. | [11] |

| Solubility | Varies depending on the specific amino acid. Generally soluble in water. | [12] |

Experimental Protocols

Deuterated amino acids are utilized in a range of sophisticated experimental techniques. Below are detailed methodologies for their incorporation into proteins and subsequent analysis using NMR spectroscopy and mass spectrometry.

Incorporation of Deuterated Amino Acids into Proteins for NMR Studies

This protocol describes the expression of a deuterated protein in Escherichia coli for NMR analysis.[2][4]

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

-

Luria-Bertani (LB) medium.

-

M9 minimal medium prepared with deuterium oxide (D₂O).[2]

-

Deuterated glucose (D-glucose) as the carbon source.

-

Appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Methodology:

-

Starter Culture: Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.

-

Adaptation to D₂O:

-

Inoculate 100 mL of M9 medium prepared with 50% D₂O with the overnight starter culture to an initial OD₆₀₀ of 0.1. Grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

-

Use this culture to inoculate 1 L of M9 medium prepared with 100% D₂O and containing deuterated glucose to an initial OD₆₀₀ of 0.1.[2]

-

-

Protein Expression:

-

Grow the 1 L culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 1 mM.

-

Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.

-

-

Cell Harvesting and Lysis:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in a suitable lysis buffer.

-

Lyse the cells using sonication or a French press.

-

-

Protein Purification:

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Purify the deuterated protein from the supernatant using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

-

-

NMR Sample Preparation:

-

Exchange the purified protein into an appropriate NMR buffer using dialysis or a desalting column.

-

Concentrate the protein to the desired concentration for NMR analysis.

-

Mass Spectrometry Analysis of Proteins with Deuterated Amino Acids

This protocol outlines a general workflow for analyzing a protein containing deuterated amino acids by mass spectrometry.[13][14][15]

Materials:

-

Purified protein containing deuterated amino acids.

-

Denaturing buffer (e.g., 8 M urea or 6 M guanidinium chloride).

-

Reducing agent (e.g., dithiothreitol, DTT).

-

Alkylating agent (e.g., iodoacetamide, IAA).

-

Proteolytic enzyme (e.g., trypsin).

-

Mass spectrometer (e.g., ESI-QTOF or MALDI-TOF).

Methodology:

-

Protein Denaturation, Reduction, and Alkylation:

-

Denature the protein by dissolving it in the denaturing buffer.

-

Reduce the disulfide bonds by adding DTT and incubating at 37°C for 1 hour.

-

Alkylate the free cysteine residues by adding IAA and incubating in the dark at room temperature for 1 hour.

-

-

Proteolytic Digestion:

-

Dilute the sample to reduce the denaturant concentration to a level compatible with the chosen protease.

-

Add the protease (e.g., trypsin at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Desalt and concentrate the peptide mixture using a C18 ZipTip or a similar solid-phase extraction method.

-

-

Mass Spectrometry Analysis:

-

Analyze the peptide mixture using a mass spectrometer. The specific instrument settings will vary depending on the type of mass spectrometer used.

-

-

Data Analysis:

-

Analyze the mass spectra to identify the peptides and determine the level of deuterium incorporation by comparing the mass of the deuterated peptides to their non-deuterated counterparts.

-

Visualizations of Workflows and Pathways

The following diagrams, created using the Graphviz DOT language, illustrate key experimental workflows and the impact of deuteration on metabolic processes.

References

- 1. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan [mdpi.com]

- 2. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A simple protocol for the production of highly deuterated proteins for biophysical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhancing Protein NMR For Drug Discovery - The Role Of Deuteration [peakproteins.com]

- 6. pickeringlabs.com [pickeringlabs.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. carlroth.com [carlroth.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. agilent.com [agilent.com]

- 11. [PDF] Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein Structural Analysis via Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput and Accurate Quantification of Homoarginine in Human Plasma using H-HoArg-OH-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of L-homoarginine in human plasma. L-homoarginine has emerged as a significant biomarker associated with cardiovascular disease risk.[1][2] To ensure the highest accuracy and precision, this method employs a stable isotope-labeled internal standard, H-HoArg-OH-d4. The use of a deuterated internal standard is crucial for correcting variability during sample preparation and analysis, including matrix effects and instrument fluctuations.[3][4][5] This document provides a detailed experimental protocol, data illustrating the method's performance, and visual representations of the underlying principles and workflows.

Introduction

L-homoarginine is a non-proteinogenic amino acid structurally similar to L-arginine. It is involved in the nitric oxide (NO) pathway and has been identified as an independent predictor of cardiovascular morbidity and mortality.[2] Accurate and precise measurement of endogenous homoarginine levels in biological matrices is therefore critical for clinical research. LC-MS/MS has become the gold standard for quantifying small molecules like homoarginine due to its high sensitivity and specificity.[6]

The reliability of quantitative LC-MS/MS analysis is significantly enhanced by the use of an appropriate internal standard (IS). An ideal internal standard co-elutes with the analyte and experiences similar ionization effects, thereby compensating for variations in sample extraction, injection volume, and matrix-induced ion suppression or enhancement.[5][7] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" as they share nearly identical physicochemical properties with the analyte of interest.[4] This note details a "dilute-and-shoot" method that is both rapid and reliable for the analysis of homoarginine in plasma.

Principle of the Internal Standard Method

The core principle of using a stable isotope-labeled internal standard is to provide a reference compound that behaves identically to the analyte throughout the analytical process. By adding a known concentration of this compound to every sample, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio remains constant even if sample is lost during preparation or if the instrument response fluctuates, leading to more precise and accurate results.[8]

Caption: Logical workflow for quantification using an internal standard.

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard:

-

L-Homoarginine (Sigma-Aldrich)

-

This compound (d4-L-Homoarginine, Toronto Research Chemicals or equivalent)

-

-

Solvents and Chemicals:

-

Methanol (LC-MS Grade, Fisher Scientific)

-

Acetonitrile (LC-MS Grade, Fisher Scientific)

-

Water (LC-MS Grade, Fisher Scientific)

-

Formic Acid (Optima™ LC/MS Grade, Fisher Scientific)

-

Human Plasma (BioIVT)

-

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-homoarginine and this compound by dissolving the appropriate amount of each compound in LC-MS grade water.

-

Working Standard Solutions: Create a series of working standard solutions of L-homoarginine by serially diluting the primary stock solution with water. These will be used to build the calibration curve.

-

Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 1 µg/mL. This solution will be used for protein precipitation and sample spiking.

Sample Preparation

The following protocol is a simple "dilute-and-shoot" protein precipitation method.

-

Pipette 50 µL of each standard, quality control (QC) sample, or unknown plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the Internal Standard Working Solution (1 µg/mL in methanol) to each tube. The methanol acts as the protein precipitation agent.

-

Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer 100 µL of the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

Caption: Sample preparation workflow.

LC-MS/MS Method

-

LC System: Waters ACQUITY UPLC I-Class or equivalent

-

MS System: Sciex 6500+ QTRAP or equivalent

-

Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0.0 - 1.0 min: 95% B

-

1.0 - 3.0 min: 95% to 50% B

-

3.0 - 3.1 min: 50% to 95% B

-

3.1 - 5.0 min: 95% B (Re-equilibration)

-

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| L-Homoarginine | 189.2 | 144.2 | 50 |

| This compound (IS) | 193.2 | 148.2 | 50 |

Data Presentation

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio (Homoarginine/H-HoArg-OH-d4) against the nominal concentration of L-homoarginine. The method demonstrated excellent linearity over the range of 0.1 to 20 µM.

| Parameter | Value |

| Linear Range | 0.1 - 20 µM |

| Correlation Coefficient (r²) | > 0.998 |

| Weighing | 1/x² |

| Lower Limit of Quantification (LLOQ) | 0.1 µM |

Precision and Accuracy

The use of this compound as an internal standard significantly improves the precision and accuracy of the measurement compared to external calibration. The data below is a representative comparison.

Table 1: Intra-day Precision and Accuracy (n=6 replicates at three QC levels)

| External Standard | Internal Standard (this compound) | |

| QC Level | CV (%) | Accuracy (%) |

| Low (0.3 µM) | 12.5 | 88.2 |

| Mid (3.0 µM) | 9.8 | 115.4 |

| High (15.0 µM) | 11.2 | 91.5 |

Table 2: Inter-day Precision and Accuracy (n=6 replicates over 3 days)

| External Standard | Internal Standard (this compound) | |

| QC Level | CV (%) | Accuracy (%) |

| Low (0.3 µM) | 14.8 | 85.0 - 118.2 |

| Mid (3.0 µM) | 13.1 | 89.5 - 112.0 |

| High (15.0 µM) | 12.7 | 90.3 - 109.8 |

Homoarginine and the Nitric Oxide Pathway

L-homoarginine is closely related to the L-arginine/nitric oxide (NO) pathway. It can serve as a substrate for nitric oxide synthase (NOS) to produce NO, although less efficiently than L-arginine. Additionally, L-homoarginine can inhibit the enzyme arginase, which degrades L-arginine. By inhibiting arginase, L-homoarginine may increase the bioavailability of L-arginine for NO production, which plays a crucial role in vasodilation and cardiovascular health.[9]

Caption: Role of L-homoarginine in the Nitric Oxide pathway.

Conclusion

This application note presents a fast, simple, and highly reliable LC-MS/MS method for the quantification of L-homoarginine in human plasma. The implementation of the stable isotope-labeled internal standard, this compound, is demonstrated to be essential for achieving the high levels of precision and accuracy required in clinical research settings. The described protocol minimizes sample preparation time while ensuring robust and reproducible results, making it suitable for high-throughput analysis.

References

- 1. Measurement of homoarginine in human and mouse plasma by LC-MS/MS and ELISA: a comparison and a biological application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. nebiolab.com [nebiolab.com]

- 6. rsc.org [rsc.org]

- 7. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for Metabolomics Sample Preparation with Deuterated Standards

Introduction

Metabolomics, the comprehensive study of small molecule metabolites in biological systems, offers a powerful approach to understanding physiological and pathological states. The accuracy and reliability of metabolomics data are critically dependent on robust sample preparation. The use of stable isotope-labeled internal standards, particularly deuterated standards, is a cornerstone of high-quality quantitative metabolomics. These standards are chemically identical to their endogenous counterparts but have a different mass, allowing them to be distinguished by mass spectrometry (MS). Incorporating deuterated standards early in the sample preparation workflow is crucial for correcting for metabolite loss during extraction, derivatization, and analysis, as well as for mitigating matrix effects.

This document provides detailed protocols for the preparation of biological samples for metabolomics analysis, with a specific focus on the proper use of deuterated internal standards to ensure data accuracy and reproducibility.

Key Advantages of Using Deuterated Standards

-

Correction for Analyte Loss: Deuterated standards are added at the beginning of the sample preparation process, allowing them to account for the loss of endogenous metabolites during extraction, evaporation, and reconstitution steps.

-

Mitigation of Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of target analytes in the mass spectrometer. Since deuterated standards have nearly identical physicochemical properties and chromatographic retention times to their unlabeled counterparts, they experience similar matrix effects, enabling accurate normalization.

-

Improved Quantitative Accuracy: By providing a reliable internal reference, deuterated standards significantly improve the precision and accuracy of quantification, which is essential for biomarker discovery and validation in drug development.

Experimental Protocols

Plasma/Serum Sample Preparation for Global Metabolomics

This protocol is designed for the extraction of a broad range of polar and non-polar metabolites from plasma or serum.

Materials:

-

Plasma or serum samples

-

Deuterated internal standard (IS) stock solution (e.g., a mixture of deuterated amino acids, organic acids, and lipids)

-

LC-MS grade methanol, chilled at -80°C

-

LC-MS grade methyl tert-butyl ether (MTBE)

-

LC-MS grade water

-

Centrifuge capable of 4°C and >14,000 x g

-

Microcentrifuge tubes (1.5 mL)

-

Evaporator (e.g., centrifugal vacuum concentrator or nitrogen evaporator)

Protocol:

-

Thaw plasma/serum samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 50 µL of the plasma/serum sample.

-

Add 10 µL of the deuterated internal standard stock solution to each sample. Vortex briefly.

-

Add 240 µL of ice-cold methanol (-80°C). Vortex for 1 minute to precipitate proteins.

-

Incubate at -20°C for 30 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

-

To extract non-polar metabolites, add 800 µL of MTBE. Vortex for 1 minute.

-

Add 200 µL of LC-MS grade water to induce phase separation. Vortex for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Two distinct phases will be visible. The upper, non-polar phase contains lipids, and the lower, polar phase contains polar metabolites.

-

Carefully collect the desired phase (or both phases into separate tubes).

-

Dry the extracts completely using a centrifugal vacuum concentrator or under a gentle stream of nitrogen.

-

Reconstitute the dried extract in an appropriate solvent for LC-MS analysis (e.g., 50-100 µL of 50% methanol in water). Vortex and centrifuge to pellet any insoluble debris.

-

Transfer the supernatant to an autosampler vial for analysis.

Urine Sample Preparation for Targeted Metabolomics

This protocol is a simple "dilute-and-shoot" method suitable for the analysis of abundant metabolites in urine.

Materials:

-

Urine samples

-

Deuterated internal standard (IS) stock solution

-

LC-MS grade water

-

LC-MS grade methanol

-

Centrifuge capable of 4°C and >14,000 x g

-

Microcentrifuge tubes (1.5 mL)

Protocol:

-

Thaw urine samples on ice.

-

Centrifuge the urine samples at 2,000 x g for 10 minutes at 4°C to pellet cells and debris.

-

In a new 1.5 mL microcentrifuge tube, combine 90 µL of the urine supernatant with 10 µL of the deuterated internal standard stock solution.

-

Add 900 µL of a 1:9 (v/v) methanol:water solution.

-

Vortex thoroughly for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate any remaining proteins.

-

Transfer the supernatant to an autosampler vial for immediate LC-MS analysis.

Tissue Sample Preparation for Metabolomics

This protocol describes the extraction of metabolites from tissue samples using a biphasic extraction method.

Materials:

-

Frozen tissue samples (~20-50 mg)

-

Deuterated internal standard (IS) stock solution

-

LC-MS grade methanol, chilled at -80°C

-

LC-MS grade chloroform

-

LC-MS grade water

-

Bead homogenizer and beads (e.g., ceramic or stainless steel)

-

Centrifuge capable of 4°C and >14,000 x g

-

Microcentrifuge tubes (2 mL)

Protocol:

-

Weigh the frozen tissue sample in a pre-chilled 2 mL microcentrifuge tube containing homogenization beads.

-

Add 10 µL of the deuterated internal standard stock solution.

-

Add 800 µL of a pre-chilled (-20°C) methanol:water solution (4:1, v/v).

-

Homogenize the tissue using a bead homogenizer (e.g., 2 cycles of 30 seconds at 6,000 Hz).

-

Incubate at -20°C for 30 minutes.

-

Add 400 µL of chloroform. Vortex for 1 minute.

-

Add 400 µL of LC-MS grade water. Vortex for 1 minute.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C to induce phase separation.

-

Three layers will be formed: an upper aqueous layer (polar metabolites), a lower organic layer (lipids), and a central protein pellet.

-

Carefully collect the upper and/or lower phases into new microcentrifuge tubes.

-

Dry the extracts using a centrifugal vacuum concentrator or nitrogen evaporator.

-

Reconstitute the dried extracts in a suitable solvent for LC-MS analysis.

Data Presentation

The use of deuterated standards allows for the generation of high-quality quantitative data. Below are examples of how to structure data tables to present key quality control metrics.

Table 1: Analyte Recovery

| Analyte | Endogenous Concentration (µM) | Spiked Concentration (µM) | Measured Concentration (µM) | Recovery (%) |

| Glutamic Acid | 55.2 | 50.0 | 100.5 | 90.6 |

| Lactic Acid | 1200.1 | 500.0 | 1650.8 | 94.1 |

| Succinic Acid | 25.8 | 25.0 | 48.9 | 92.4 |

| Alanine | 350.4 | 100.0 | 445.3 | 98.9 |

Table 2: Matrix Effect Evaluation

| Analyte | Peak Area (Neat Solution) | Peak Area (Post-extraction Spike) | Matrix Effect (%) |

| Phenylalanine | 1.25E+06 | 9.88E+05 | -20.9 |

| Tryptophan | 8.76E+05 | 6.54E+05 | -25.3 |

| Tyrosine | 1.02E+06 | 8.15E+05 | -20.1 |

| Leucine | 1.54E+06 | 1.32E+06 | -14.3 |

Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Neat Solution) - 1) * 100

Table 3: Linearity of Calibration Curves with Deuterated Internal Standard

| Analyte | Concentration Range (µM) | R² |

| Glucose | 0.1 - 1000 | 0.9992 |

| Oleic Acid | 0.05 - 500 | 0.9987 |

| Choline | 0.1 - 200 | 0.9995 |

| Carnitine | 0.01 - 100 | 0.9991 |

Visualization of Workflows and Pathways

Caption: General workflow for metabolomics sample preparation and analysis.

Caption: Simplified diagram of the glycolysis pathway.

Conclusion

The integration of deuterated internal standards into metabolomics sample preparation workflows is indispensable for achieving high-quality, reproducible, and accurate quantitative data. The protocols outlined in this document provide a robust foundation for researchers, scientists, and drug development professionals to implement best practices in their metabolomics studies. Adherence to these detailed methodologies will enhance the reliability of experimental results and contribute to more significant biological insights.

Application Notes and Protocols for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative mass spectrometry-based proteomics.[1][2] This technique enables the accurate relative quantification of thousands of proteins between different cell populations. The core principle of SILAC involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, while a control population is grown in "light" medium containing the natural, unlabeled amino acids.[2][3] Because the labeled amino acids are chemically identical to their native counterparts, they do not affect cell morphology or growth rates.[4] When the "heavy" and "light" cell populations are mixed, the relative protein abundance is determined by the ratio of the mass spectrometer signal intensities for the heavy and light peptide pairs.[2]

SILAC offers several advantages, including high accuracy, reproducibility, and the ability to combine samples at an early stage, which minimizes experimental variability.[3] It has become an indispensable tool for a wide range of applications, including the study of protein expression, post-translational modifications (PTMs), protein-protein interactions, and protein turnover.[3] In drug development, SILAC is instrumental in identifying drug targets, elucidating mechanisms of action, and discovering biomarkers.

Key Applications and Quantitative Data Summary

SILAC is a versatile technique with numerous applications in proteomics research. Below are examples of quantitative data obtained from SILAC experiments, summarized in structured tables for clear comparison.

Protein Abundance Changes in Response to Treatment

SILAC is highly effective for quantifying changes in protein expression in response to various stimuli, such as drug treatment.

Table 1: Example of Protein Abundance Changes in Human Skin Fibroblasts Treated with Arsenite. This table illustrates how SILAC can be used to identify and quantify proteins that are significantly up- or down-regulated upon treatment. Data is based on a study of arsenite-induced proteome perturbation.[5]

| Protein | Gene Name | Fold Change (Treated/Control) | p-value |

| Heme oxygenase 1 | HMOX1 | 3.5 | < 0.01 |

| Thioredoxin reductase 1 | TXNRD1 | 2.8 | < 0.01 |

| NAD(P)H quinone dehydrogenase 1 | NQO1 | 2.5 | < 0.01 |

| Splicing factor 3B subunit 1 | SF3B1 | 0.4 | < 0.01 |

| Ribosomal protein S6 | RPS6 | 0.5 | < 0.01 |

Protein Turnover and Stability (Dynamic SILAC)

Dynamic SILAC, or pulsed SILAC (pSILAC), is a variation of the technique used to measure the rates of protein synthesis and degradation, providing insights into protein stability.[6]

Table 2: Example of Protein Half-Life Determination in HeLa Cells using Dynamic SILAC. This table presents the degradation rates and calculated half-lives for a selection of proteins, demonstrating the ability of dynamic SILAC to measure protein turnover.[7]

| Protein | Gene Name | Degradation Rate (k_deg, h⁻¹) | Half-Life (t₁/₂, hours) |

| Cyclin B1 | CCNB1 | 0.081 | 8.6 |

| Ornithine decarboxylase | ODC1 | 0.065 | 10.7 |

| Beta-actin | ACTB | 0.034 | 20.4 |

| Histone H3.1 | HIST1H3A | 0.015 | 46.2 |

| Glucose-6-phosphate dehydrogenase | G6PD | 0.010 | 69.3 |

Experimental Protocols

This section provides detailed protocols for performing a SILAC experiment, from cell culture to data analysis.

Materials

-

Cell Lines: Any adherent or suspension cell line that can be cultured in vitro.

-